4-Bromo-3,5-dimethylphenylboronic acid
Description
Properties
IUPAC Name |
(4-bromo-3,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGXQMYJURBWIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)Br)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901267573 | |
| Record name | B-(4-Bromo-3,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901267573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451391-45-9 | |
| Record name | B-(4-Bromo-3,5-dimethylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(4-Bromo-3,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901267573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromo 3,5 Dimethylphenylboronic Acid
Precursor Selection and Strategic Retrosynthetic Analysis
A logical retrosynthetic analysis for 4-bromo-3,5-dimethylphenylboronic acid points to the disconnection of the carbon-boron bond. This reveals a 4-bromo-3,5-dimethylphenyl anion or its equivalent as the key synthetic intermediate. This intermediate can be generated from a readily available starting material, 1,4-dibromo-2,5-dimethylbenzene. researchgate.netsigmaaldrich.comsigmaaldrich.com This symmetrical precursor is commercially available and offers a strategic advantage for selective mono-functionalization to introduce the boronic acid group at the desired position.
The forward synthesis, therefore, commences with 1,4-dibromo-2,5-dimethylbenzene. The core challenge lies in achieving selective mono-metalation (either with lithium or magnesium) at one of the two bromine-substituted carbon atoms, leaving the other intact. Subsequent reaction with a suitable boron electrophile, followed by hydrolysis, yields the target molecule, this compound.
Lithium-Halogen Exchange and Borate (B1201080) Quenching Strategies
Lithium-halogen exchange is a powerful and widely utilized method for the preparation of organolithium compounds from organic halides. numberanalytics.comnumberanalytics.com This reaction is typically fast, even at very low temperatures, which helps to suppress potential side reactions. nih.govharvard.edu
The general transformation involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium (n-BuLi), to generate the aryllithium species. This highly reactive intermediate is then quenched with a trialkyl borate to form a boronate ester, which upon acidic workup, hydrolyzes to the desired boronic acid.
Optimization of Reaction Conditions: Temperature, Solvent Systems, and Stoichiometry
The success of the lithium-halogen exchange is highly dependent on the careful control of reaction conditions to favor the formation of the desired mono-lithiated species and prevent side reactions like dialkylation or coupling. numberanalytics.comacs.org
| Parameter | Condition | Rationale |
| Temperature | Typically between -78 °C and -100 °C. researchgate.netdurham.ac.uk | Low temperatures are crucial to control the high reactivity of the organolithium reagent, prevent side reactions, and ensure the stability of the aryllithium intermediate. numberanalytics.com |
| Solvent Systems | Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O), often in combination with a non-polar co-solvent like hexane. numberanalytics.comacs.org | Ethereal solvents are necessary to solvate the lithium cation, which increases the reactivity of the organolithium reagent. The choice of solvent can influence the reaction rate and selectivity. acs.orgresearchgate.net |
| Stoichiometry | A slight excess (typically 1.0 to 1.1 equivalents) of the organolithium reagent relative to the aryl bromide. | Using a precise amount of the organolithium reagent is critical to achieve selective mono-lithiation and avoid the formation of the di-lithiated byproduct. |
Role of Organolithium Reagents and Trialkyl Borates
The choice of the organolithium reagent and the boron electrophile are pivotal for the successful synthesis of this compound.
Organolithium Reagents : n-Butyllithium (n-BuLi) is a commonly used reagent for lithium-halogen exchange reactions due to its commercial availability and appropriate reactivity. numberanalytics.com tert-Butyllithium (t-BuLi) is a more reactive alternative but can sometimes lead to more side products if not handled with extreme care. numberanalytics.com For the selective mono-lithiation of a dibromo-precursor, the less reactive n-BuLi is often preferred.
Trialkyl Borates : Trialkyl borates, such as trimethyl borate (B(OMe)₃) and triisopropyl borate (B(Oi-Pr)₃), serve as the boron source. stackexchange.comnih.gov Upon reaction with the aryllithium intermediate, they form a boronate ester. While trimethyl borate is commonly used, triisopropyl borate can sometimes offer advantages in terms of stability and may lead to higher yields in certain cases, as it is less prone to undergo multiple additions from the highly reactive organolithium species. stackexchange.comnih.gov The choice between them can be a critical optimization point in the synthesis. stackexchange.com
Grignard Reagent-Mediated Boronylation Pathways
An alternative to the lithium-halogen exchange is the use of a Grignard reagent. This method involves the formation of an arylmagnesium halide, which is generally less reactive and more functional group tolerant than the corresponding aryllithium species. sigmaaldrich.com
Formation of the Arylmagnesium Bromide Intermediate
The first step in this pathway is the formation of the Grignard reagent, 4-bromo-3,5-dimethylphenylmagnesium bromide, from 1,4-dibromo-2,5-dimethylbenzene. This is typically achieved by reacting the dibromo precursor with magnesium metal in an anhydrous ether solvent, such as THF or diethyl ether. sigmaaldrich.com Careful control of the stoichiometry of magnesium is essential to favor the formation of the mono-Grignard reagent.
| Parameter | Condition | Rationale |
| Magnesium | Typically used in a slight excess (1.1 to 1.2 equivalents) relative to the desired mono-Grignard formation. | Ensures complete consumption of the starting material for the mono-reaction without promoting significant di-Grignard formation. |
| Solvent | Anhydrous THF or diethyl ether. | Essential for stabilizing the Grignard reagent. |
| Initiation | A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) may be used. | To activate the surface of the magnesium and initiate the reaction. |
Reaction with Boron Electrophiles
Once the 4-bromo-3,5-dimethylphenylmagnesium bromide is formed, it is reacted with a boron electrophile, most commonly a trialkyl borate like trimethyl borate. wikipedia.org The Grignard reagent attacks the electrophilic boron atom of the borate ester. Subsequent acidic workup of the resulting boronate ester furnishes the final product, this compound. The reaction is typically carried out at low temperatures to control the reactivity of the Grignard reagent.
Directed ortho-Metalation and Subsequent Boronylation
Directed ortho-metalation (DoM) represents a powerful strategy for the regioselective functionalization of aromatic rings. nih.gov This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. nih.govbldpharm.com In the case of synthesizing this compound from 1-bromo-3,5-dimethylbenzene (B43891), the bromine atom can serve as a weak directing group. However, for more efficient and regioselective lithiation, stronger directing groups are often employed.
A plausible synthetic pathway involves the use of a strong organolithium base, such as n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The TMEDA coordinates to the lithium ion, increasing the basicity of the alkyllithium and promoting the deprotonation of the aromatic ring. The lithiation is directed to the position ortho to the bromine atom, which is also sterically accessible.
The general mechanism for this transformation is as follows:
Formation of the Lithiated Intermediate: 1-Bromo-3,5-dimethylbenzene is treated with n-BuLi/TMEDA in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, at low temperatures (typically -78 °C) to prevent side reactions. The organolithium reagent selectively abstracts a proton from the C4 position, yielding the 4-lithio-1-bromo-3,5-dimethylbenzene intermediate.
Borylation: The resulting aryllithium species is then quenched with a boron electrophile, such as triisopropyl borate (B(OiPr)₃) or trimethyl borate (B(OMe)₃). The borate ester is a common choice for this step.
Hydrolysis: The intermediate boronate ester is subsequently hydrolyzed, typically with an acidic workup, to afford the final product, this compound.
Table 1: Proposed Reaction Parameters for Directed ortho-Metalation
| Parameter | Proposed Condition | Purpose |
| Starting Material | 1-Bromo-3,5-dimethylbenzene | Provides the carbon skeleton and the bromine atom. |
| Base | n-Butyllithium (n-BuLi) | Acts as a strong base to deprotonate the aromatic ring. |
| Chelating Agent | TMEDA | Increases the reactivity of the organolithium base. |
| Solvent | Anhydrous THF or Diethyl Ether | Provides an inert reaction medium. |
| Temperature | -78 °C | Minimizes side reactions and ensures kinetic control. |
| Electrophile | Triisopropyl borate or Trimethyl borate | Source of the boronic acid moiety. |
| Workup | Acidic Hydrolysis (e.g., dilute HCl) | Converts the boronate ester to the boronic acid. |
Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability Considerations
Besides directed ortho-metalation, another common method for the synthesis of arylboronic acids is through the Grignard reaction. A comparative analysis of these two routes for the preparation of this compound highlights their respective advantages and disadvantages in terms of efficiency, selectivity, and scalability.
Efficiency:
Grignard Reaction: The Grignard route, involving the reaction of an aryl magnesium halide with a trialkyl borate, can also provide good to excellent yields. For instance, the synthesis of 3,5-dimethylphenylboronic acid from 1-bromo-3,5-dimethylbenzene via a Grignard reaction has been reported with a yield of 74%. While this is for a related compound, it indicates the potential efficiency of this method.
Selectivity:
Regioselectivity is a crucial factor, especially when multiple reactive sites are present in the molecule.
Directed ortho-Metalation (DoM): DoM offers high regioselectivity, as the deprotonation is directed to a specific ortho position by the directing group. nih.gov In the case of 1-bromo-3,5-dimethylbenzene, the bromine atom would direct the lithiation to the C4 position. This high degree of control is a significant advantage of the DoM methodology.
Grignard Reaction: The formation of the Grignard reagent from 1-bromo-3,5-dimethylbenzene is inherently regioselective, as the magnesium insertion occurs at the carbon-bromine bond. Subsequent reaction with a borate ester will place the boronic acid group at the position of the original halogen.
Scalability:
The feasibility of scaling up a reaction from laboratory to industrial production is a critical consideration.
Directed ortho-Metalation (DoM): Scaling up DoM reactions can be challenging. The use of highly reactive and pyrophoric organolithium reagents requires specialized equipment and stringent safety protocols. The need for very low temperatures (-78 °C) can also be energy-intensive and difficult to maintain on a large scale. acs.org
Grignard Reaction: Grignard reactions are generally more amenable to large-scale synthesis. While the Grignard reagents themselves are reactive, the reaction conditions are often less demanding than those for DoM (e.g., can often be run at or above 0 °C). The reagents are also typically less expensive than some of the specialized reagents used in DoM.
Table 2: Comparative Analysis of Synthetic Routes
| Feature | Directed ortho-Metalation | Grignard Reaction |
| Reagents | n-BuLi/TMEDA, Trialkyl borate | Mg turnings, Trialkyl borate |
| Temperature | Typically -78 °C | Often 0 °C to reflux |
| Regioselectivity | High, directed by functional group | High, at the C-Br bond position |
| Potential Yield | Moderate to High | Good to Excellent |
| Scalability | Challenging due to pyrophoric reagents and low temperatures | More readily scalable |
| Key Advantage | High regiocontrol for complex substrates | Milder conditions, cost-effective |
| Key Disadvantage | Strict anhydrous conditions, low temperatures | Less suitable for substrates with functional groups incompatible with Grignard reagents |
Reactivity and Mechanistic Insights in Organic Transformations of 4 Bromo 3,5 Dimethylphenylboronic Acid
Palladium-Catalyzed Cross-Coupling Reactions
The presence of both a boronic acid group and a bromo substituent on the same aromatic ring makes 4-Bromo-3,5-dimethylphenylboronic acid a valuable bifunctional reagent. This allows for selective, palladium-catalyzed cross-coupling reactions, enabling the stepwise formation of carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide or triflate. wikipedia.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.orglibretexts.org The boronic acid moiety of this compound serves as the organoboron nucleophile in this transformation. The key advantages of using boronic acids like this one include their stability towards heat, water, and oxygen, and the generally low toxicity of the boron-containing byproducts. nih.gov
The Suzuki-Miyaura coupling is compatible with a wide range of organic electrophiles. Arylboronic acids readily couple with aryl, heteroaryl, and vinyl halides or triflates. libretexts.orglibretexts.org The reactivity of the halide partner typically follows the order: I > OTf > Br >> Cl. libretexts.orglibretexts.org While aryl chlorides are less reactive, the use of bulky, electron-rich phosphine (B1218219) ligands has enabled their effective use as substrates. libretexts.orgnih.gov
This compound is expected to couple efficiently with a variety of these electrophiles. The reaction tolerates a broad spectrum of functional groups on the coupling partner. core.ac.uk For instance, sterically hindered aryl bromides and electron-rich or electron-poor bromoarenes can serve as effective coupling partners. core.ac.uk The reaction is also effective for creating heteroaryl-aryl linkages, which are common motifs in medicinal chemistry. nih.govresearchgate.net
Below is a representative table illustrating the scope of the Suzuki-Miyaura reaction with arylboronic acids and various aryl halide electrophiles, demonstrating the versatility of the transformation.
Table 1: Representative Substrate Scope for Suzuki-Miyaura Coupling of Arylboronic Acids This table is illustrative of typical Suzuki-Miyaura reactions and does not represent experiments conducted specifically with this compound.
| Entry | Aryl Halide Electrophile | Arylboronic Acid | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 4-Bromobenzonitrile | 4-Methylphenylboronic acid | 4-Methyl-4'-cyanobiphenyl | 99 | core.ac.uk |
| 2 | 3-Bromoanisole | Phenylboronic acid | 3-Methoxybiphenyl | 97 | core.ac.uk |
| 3 | 2-Bromoanisole (Sterically Hindered) | Phenylboronic acid | 2-Methoxybiphenyl | 85 | core.ac.uk |
| 4 | Bromobenzene | 4-Methoxyphenylboronic acid | 4-Methoxybiphenyl | 99 | core.ac.uk |
| 5 | 2-Bromopyridine (Heteroaryl) | 4-Methylphenylboronic acid | 2-(4-Tolyl)pyridine | 95 | lookchem.com |
The choice of ligand is critical in palladium-catalyzed Suzuki reactions, profoundly influencing catalytic activity and substrate scope. nih.gov Ligands stabilize the palladium center and modulate its reactivity. Early work often utilized triarylphosphines like triphenylphosphine (B44618) (PPh₃). nih.gov However, the development of bulky and electron-rich dialkylbiaryl phosphine ligands has significantly expanded the reaction's utility, enabling couplings with challenging substrates like aryl chlorides and sterically hindered partners, often at room temperature. nih.govresearchgate.net These advanced ligands promote the rate-determining oxidative addition step and facilitate the final reductive elimination. researchgate.netbohrium.com
The sensitivity of the reaction to the ligand's nature and concentration suggests that palladium phosphine complexes are directly involved in the activation of the aryl halide. bohrium.com Computational studies have quantified these effects, showing that oxidative addition is primarily governed by the electronic properties of the phosphine ligand, while transmetalation and reductive elimination are controlled by a combination of both electronic and steric factors. ed.ac.uk
Table 2: Common Ligand Classes and Their General Impact on Suzuki-Miyaura Reactions
| Ligand Class | Examples | General Characteristics & Impact | Reference |
|---|---|---|---|
| Triarylphosphines | Triphenylphosphine (PPh₃) | Classical, widely used ligands. Effective for aryl iodides and bromides under thermal conditions. | nih.gov |
| Bulky, Electron-Rich Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Highly effective for a broad range of substrates, including unactivated aryl chlorides and sterically hindered systems. Often allows for lower catalyst loadings and room-temperature reactions. | nih.govresearchgate.net |
| Phobane-Derived Phosphacycles | Phobane, Phosphatrioxa-adamantane | Rigid frameworks efficient for coupling aryl bromides and chlorides, including challenging heterocyclic substrates at room temperature. | nih.gov |
| Carbohydrate-Based Phosphines | Glucosamine-derived phosphines | Water-soluble ligands that can promote high efficiency in aqueous media, allowing for greener reaction conditions and catalyst recycling. | lookchem.com |
The base plays a crucial and indispensable role in the Suzuki-Miyaura reaction. youtube.com It is required for the activation of the organoboron reagent to facilitate the transmetalation step. youtube.com The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. youtube.com A variety of inorganic bases are commonly employed, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). youtube.comresearchgate.net
The choice of base can significantly affect the reaction yield and rate. researchgate.netacs.org Strong bases and large cations have been shown to accelerate the coupling of sterically demanding substrates. acs.org In many cases, sodium carbonate (Na₂CO₃) has been found to be highly effective. researchgate.net For sterically hindered ligands, potassium fluoride (B91410) (KF) can be the ideal base, as it suppresses side reactions. nih.gov
Solvents also influence reaction efficiency. Biphasic solvent systems, often containing water, are common. core.ac.ukyoutube.com Solvents like DMF, 1,4-dioxane, and toluene (B28343) are frequently used, often in combination with water, which can be essential for the reaction's success. core.ac.ukresearchgate.net
Table 3: Effect of Different Bases on Suzuki-Miyaura Coupling Yield Data from a model reaction of an aryl halide with phenylboronic acid, catalyzed by a dual-functionalized ionic liquid system in water.
| Entry | Base | Yield (%) |
|---|---|---|
| 1 | Na₂CO₃ | 98 |
| 2 | K₂CO₃ | 95 |
| 3 | K₃PO₄ | 92 |
| 4 | NaOH | 85 |
| 5 | KOH | 88 |
| 6 | NaOAc | 75 |
| 7 | TEA (Triethylamine) | 65 |
Adapted from data presented in Reference researchgate.net.
The mechanism of the Suzuki-Miyaura reaction is understood to proceed through a well-defined catalytic cycle involving a palladium catalyst. wikipedia.orglibretexts.org The cycle comprises three fundamental steps:
Oxidative Addition : The cycle begins with the active Pd(0) species. An organic halide (R¹-X) reacts with the Pd(0) catalyst, breaking the carbon-halogen bond and forming an organopalladium(II) complex (R¹-Pd-X). wikipedia.orglibretexts.org This step formally oxidizes the palladium from the 0 to the +2 oxidation state. For aryl bromides, oxidative addition is generally considered the rate-determining step of the entire cycle. libretexts.org The reaction proceeds with retention of stereochemistry for vinyl halides. wikipedia.org
Transmetalation : This is the step where the organic group from the boron reagent is transferred to the palladium(II) complex. wikipedia.org The base first activates the boronic acid (R²-B(OH)₂) to form a more reactive boronate species (e.g., [R²-B(OH)₃]⁻). libretexts.orgyoutube.com This boronate then exchanges its organic group (R²) with the halide (X) on the palladium center, resulting in a new diorganopalladium(II) complex (R¹-Pd-R²) and displacing the halide and boron byproduct. youtube.com The exact mechanism of this ligand exchange is complex and can occur through different pathways. nih.gov
Reductive Elimination : In the final step, the diorganopalladium(II) complex eliminates the coupled product (R¹-R²), forming the new carbon-carbon bond. libretexts.org This process reduces the palladium center from +2 back to its catalytically active 0 oxidation state, allowing the cycle to begin anew. youtube.com This step is typically fast and irreversible.
Other Palladium-Catalyzed Transformations (e.g., Heck, Sonogashira via derivative formation)
The bifunctional nature of this compound allows for its use in sequential cross-coupling strategies. This involves the chemoselective reaction of one functional group while leaving the other intact for a subsequent transformation. Such strategies are powerful tools for the efficient construction of complex molecules. nih.gov
A common approach involves using the boronic acid moiety in a Suzuki-Miyaura coupling first. The resulting product, a bromo-biaryl derivative, can then undergo a second palladium-catalyzed reaction, such as a Heck or Sonogashira coupling, at the bromine site. nih.gov
Alternatively, conditions can be chosen to react the C-Br bond first. The tolerance of iridium-catalyzed C-H borylation to aryl bromides allows for borylation followed by a Sonogashira coupling at the C-Br bond. nih.gov More directly, palladium-catalyzed Sonogashira coupling can be performed selectively on an aryl bromide that also contains a boronic ester without affecting the C-B bond. nih.govresearchgate.net This orthogonality allows the bromine to be coupled with a terminal alkyne in a Sonogashira reaction, preserving the boronic acid for a later Suzuki coupling.
Similarly, tandem reactions combining a boron-Heck reaction with a Suzuki coupling have been developed. nih.gov These one-pot processes demonstrate that under the right conditions, the different reactive sites of a molecule like this compound can be addressed in a controlled sequence to build molecular complexity efficiently.
Copper-Mediated Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-heteroatom bonds. In the context of this compound, these reactions primarily involve the boronic acid functionality, enabling the formation of new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.
Chan-Lam Coupling and Related Processes
The Chan-Lam coupling reaction is a copper-mediated transformation that facilitates the formation of a C-N or C-O bond between an arylboronic acid and an amine or alcohol, respectively. organic-chemistry.org This reaction is advantageous as it can often be performed under mild conditions, sometimes at room temperature and open to the air. organic-chemistry.org The general mechanism is thought to involve the formation of a copper-aryl intermediate, which then undergoes reductive elimination with the nucleophile to form the desired product. organic-chemistry.org
Typical conditions for a Chan-Lam coupling involve a copper (II) salt, such as copper (II) acetate (B1210297), a base, and an appropriate solvent. nrochemistry.com A variety of nitrogen and oxygen nucleophiles are suitable for this transformation, including anilines, amides, imidazoles, and phenols. organic-chemistry.orgalfa-chemistry.com While specific examples detailing the Chan-Lam coupling of this compound are not extensively documented in readily available literature, the general principles of the reaction are well-established. The presence of the electron-donating methyl groups on the phenyl ring may influence the reactivity of the boronic acid in these coupling reactions.
A rapid and efficient protocol for Chan-Lam C-N and C-S cross-coupling has been developed using a square pyramidal copper complex, [Cu(DMAP)4I]I, as a catalyst. rsc.org This method allows for the reaction to proceed at room temperature in methanol, often within a short timeframe. rsc.org
Coupling with Oxygen and Nitrogen Nucleophiles
The coupling of this compound with oxygen and nitrogen nucleophiles under copper catalysis provides a direct route to the corresponding aryl ethers and amines.
For the formation of C-O bonds, phenols are common coupling partners. The reaction, akin to a Chan-Lam etherification, would involve the reaction of this compound with a phenol (B47542) in the presence of a copper catalyst and a base.
For C-N bond formation, a wide array of nitrogen nucleophiles can be employed. A ligandless and base-free protocol for the copper(II)-catalyzed cross-coupling of arylboronic acids with primary and secondary aliphatic amines and anilines has been reported. organic-chemistry.orgnih.gov This method utilizes catalytic copper(II) acetate monohydrate and 4 Å molecular sieves in dichloromethane (B109758) at slightly elevated temperatures under an oxygen atmosphere, and it is tolerant of a broad range of functional groups. organic-chemistry.orgnih.gov The reaction conditions are designed to minimize side reactions and produce monoarylated products in high yields. organic-chemistry.org
| Nucleophile Type | General Reaction Conditions | Potential Product with this compound |
| Nitrogen Nucleophiles (e.g., Anilines, Amines) | Copper(II) acetate, Base (e.g., pyridine, triethylamine), Solvent (e.g., dichloromethane, methanol) nrochemistry.comorganic-chemistry.org | N-(4-Bromo-3,5-dimethylphenyl)aniline derivative |
| Oxygen Nucleophiles (e.g., Phenols) | Copper(II) acetate, Base (e.g., pyridine), Solvent (e.g., dichloromethane) nrochemistry.comalfa-chemistry.com | 4-Bromo-3,5-dimethylphenoxy derivative |
Transformations of the Boronic Acid Moiety
The boronic acid group of this compound is a versatile functional handle that can be transformed into other valuable functionalities, significantly expanding its synthetic applications.
Ipso-Substitution Reactions (e.g., Hydroxylation to Phenols)
One of the key transformations of arylboronic acids is the ipso-substitution, where the boronic acid group is replaced by another functional group. A particularly useful transformation is the hydroxylation of the boronic acid to yield the corresponding phenol. This reaction provides a direct route to 4-bromo-3,5-dimethylphenol (B51444) from this compound.
The hydroxylation is typically achieved using an oxidizing agent. While specific conditions for the hydroxylation of this compound are not detailed in the provided search results, general methods for the ipso-hydroxylation of arylboronic acids are well-established and would likely be applicable.
Derivatization to Boronate Esters and Their Enhanced Reactivity
Boronic acids can be readily converted to their corresponding boronate esters, most commonly the pinacol (B44631) ester, by reaction with an appropriate diol, such as pinacol. This derivatization serves several purposes: it can protect the boronic acid group, improve its stability and solubility, and in some cases, enhance its reactivity in cross-coupling reactions.
The formation of this compound pinacol ester would proceed by reacting the boronic acid with pinacol, often with azeotropic removal of water. Boronate esters, such as the pinacol derivative of 4-bromo-3-methylphenylboronic acid, are widely used in Suzuki-Miyaura cross-coupling reactions. The esterification can sometimes lead to enhanced reactivity and selectivity in palladium-catalyzed couplings. nih.gov For instance, the use of boronic esters can be advantageous in reactions where the free boronic acid might lead to side reactions or catalyst inhibition. Studies have shown that the structure of the boronate ester can significantly influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. nih.gov
| Boron Derivative | Preparation Method | Key Advantages |
| This compound pinacol ester | Reaction of the boronic acid with pinacol, typically with removal of water. | Increased stability, improved solubility, can enhance reactivity and selectivity in cross-coupling reactions. nih.gov |
Reactions Involving the Brominated Site and Alkyl Groups
The presence of the bromine atom on the aromatic ring of this compound opens up another avenue for functionalization, primarily through palladium-catalyzed cross-coupling reactions where the C-Br bond acts as the electrophilic site.
The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, can be employed to form a new carbon-carbon bond at the brominated position. This would involve the reaction of this compound (or its boronate ester derivative) with another organoboron compound in the presence of a palladium catalyst and a base. The chemoselectivity of such a reaction would be a key consideration, as both the C-B and C-Br bonds are potential reaction sites. Typically, under Suzuki-Miyaura conditions, the C-Br bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-B bond. This allows for selective coupling at the brominated site while leaving the boronic acid moiety intact for subsequent transformations.
Furthermore, the methyl groups on the aromatic ring, while generally less reactive, could potentially undergo transformations under specific and often harsh reaction conditions, such as free-radical halogenation, although such reactions are not commonly the primary focus when utilizing this versatile building block.
Nucleophilic Aromatic Substitution
The generally accepted mechanism for NAS involves the initial attack of a nucleophile on the carbon atom bearing the leaving group (in this case, bromine), leading to the formation of a high-energy Meisenheimer complex. chadsprep.comnih.gov This intermediate is a negatively charged species where the aromaticity of the ring is temporarily disrupted. chadsprep.com The stability of this complex is crucial for the reaction to proceed. In the case of this compound, the absence of strong resonance-stabilizing groups, such as nitro groups, makes the Meisenheimer intermediate less stable, and thus, the reaction is expected to be sluggish under standard conditions. chadsprep.com
However, under forcing conditions, such as high temperatures and the use of strong nucleophiles (e.g., alkoxides, amides), NAS may proceed. The reaction can follow one of two primary pathways: the addition-elimination mechanism or the elimination-addition (benzyne) mechanism. youtube.com
Addition-Elimination Mechanism: For this pathway to be significant, the nucleophile must attack the carbon bearing the bromine. The resulting Meisenheimer-like intermediate would be stabilized to some extent by the inductive effect of the bromine and the boronic acid group. The subsequent loss of the bromide ion would restore aromaticity.
Elimination-Addition (Benzyne) Mechanism: This pathway becomes more probable in the presence of a very strong base. The base would abstract a proton from a carbon atom ortho to the bromine, leading to the formation of a highly reactive benzyne (B1209423) intermediate through the elimination of HBr. The nucleophile then adds to the benzyne, followed by protonation to yield the substituted product. Given the substitution pattern, two different benzyne intermediates could potentially form, leading to a mixture of products.
Reactions involving amines as nucleophiles in aprotic solvents can exhibit complex kinetics, often showing a third-order dependence on the amine concentration. sapub.org This is attributed to the formation of amine dimers or aggregates that act as the effective nucleophile, a phenomenon that could be relevant in transformations of this compound under such conditions. sapub.org
Table 1: Plausible Nucleophilic Aromatic Substitution Reactions and Conditions
| Nucleophile | Proposed Conditions | Potential Product(s) | Dominant Mechanism |
| Sodium Methoxide | High Temperature, DMF or DMSO | 4-Methoxy-3,5-dimethylphenylboronic acid | Addition-Elimination |
| Sodium Amide | Liquid Ammonia (B1221849) | 3,5-Dimethyl-4-aminophenylboronic acid and/or 3,5-dimethylphenylboronic acid (via cine-substitution) | Elimination-Addition (Benzyne) |
| Piperidine | High Temperature, High Pressure | 4-(Piperidin-1-yl)-3,5-dimethylphenylboronic acid | Addition-Elimination |
Functionalization of Methyl Groups
The two methyl groups on the aromatic ring of this compound are amenable to functionalization through radical-mediated reactions, offering pathways to introduce further chemical diversity.
Benzylic Bromination:
One of the most common methods for the functionalization of benzylic C-H bonds is radical bromination, typically employing N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). chadsprep.com This reaction proceeds via a free radical chain mechanism. The key step is the abstraction of a benzylic hydrogen atom by a bromine radical to form a resonance-stabilized benzylic radical.
In the case of this compound, the formation of a benzylic radical at one of the methyl groups is facilitated by the adjacent aromatic ring. The reaction would likely lead to the monobrominated product, 4-bromo-3-(bromomethyl)-5-methylphenylboronic acid, as the primary product under controlled conditions. The introduction of a second bromine atom would be more challenging due to the deactivating effect of the first bromomethyl group.
Oxidation of Methyl Groups:
The methyl groups can also be oxidized to introduce oxygen-containing functionalities. The site-selective oxidation of methylarenes can be challenging, often leading to over-oxidation or a mixture of products. nih.gov However, electrochemical methods have shown promise in the site-selective oxidation of methyl groups on benzoheterocycles to the corresponding acetals. nih.gov While direct evidence for this compound is scarce, analogous transformations suggest that oxidation with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ceric ammonium (B1175870) nitrate (B79036) (CAN) could convert one or both methyl groups to carboxylic acids. The use of milder, more selective reagents would be necessary to achieve partial oxidation to the aldehyde or alcohol stage. For instance, the electrooxidation of some methyl-substituted phenylboronic acids has been reported to be unsuccessful due to decomposition. nih.gov
Table 2: Potential Functionalization Reactions of Methyl Groups
| Reagent(s) | Target Functionality | Potential Product | Reaction Type |
| N-Bromosuccinimide (NBS), AIBN, CCl₄ | Benzylic Bromide | 4-Bromo-3-(bromomethyl)-5-methylphenylboronic acid | Free Radical Substitution |
| Potassium Permanganate (KMnO₄), heat | Carboxylic Acid | 4-Bromo-3-carboxy-5-methylphenylboronic acid | Oxidation |
| Ceric Ammonium Nitrate (CAN) | Benzaldehyde (potential) | 4-Bromo-3-formyl-5-methylphenylboronic acid | Oxidation |
Stereoelectronic Effects of Substituents on Reaction Pathways
The reactivity and regioselectivity of this compound are governed by the interplay of steric and electronic effects of its substituents: the bromo group, the two methyl groups, and the boronic acid moiety.
Electronic Effects:
The electronic nature of the substituents can be quantitatively assessed using Hammett substituent constants (σ). wikipedia.orgpharmacy180.com These constants provide insight into how a substituent influences the electron density of the aromatic ring.
Methyl Groups (-CH₃): These are weakly electron-donating through induction and hyperconjugation (negative σ). They increase the electron density of the ring, which generally disfavors nucleophilic attack.
Boronic Acid Group (-B(OH)₂): This group is generally considered a weak Lewis acid and can be a weak electron-withdrawing group, particularly after conversion to its boronate ester or in its anionic tetrahedral form. nih.gov The pKa of a phenylboronic acid is influenced by substituents, with electron-withdrawing groups increasing acidity. nih.gov
In the context of nucleophilic aromatic substitution , the combined electronic effect of the two electron-donating methyl groups and the weakly deactivating bromo and boronic acid groups results in an aromatic ring that is not strongly activated towards nucleophilic attack. This necessitates harsh reaction conditions for NAS to occur.
For the functionalization of the methyl groups , the electronic effects are also significant. The electron-donating nature of the methyl groups can influence the stability of the benzylic radical intermediate formed during bromination.
Steric Effects:
The two methyl groups positioned ortho to the boronic acid group and meta to the bromine atom impose significant steric hindrance.
Influence on the Boronic Acid Group: The ortho-dimethyl substitution pattern can influence the conformation and reactivity of the boronic acid group. It can hinder the approach of reagents to the boron center and may affect the equilibrium between the trigonal planar boronic acid and the tetrahedral boronate species. researchgate.net Studies on ortho-substituted phenylboronic acids have shown that steric hindrance can impact their acidity and participation in reactions like Suzuki-Miyaura coupling. researchgate.net
Influence on Nucleophilic Aromatic Substitution: The steric bulk of the methyl groups flanking the bromine atom can partially shield the carbon atom from nucleophilic attack, further impeding the addition-elimination pathway of NAS.
The interplay of these stereoelectronic factors dictates the preferred reaction pathways. For instance, while the electronic properties may not strongly favor NAS, the steric hindrance around the bromine atom could make the abstraction of a proton for a benzyne mechanism a competitive pathway under strongly basic conditions.
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-bromo-3,5-dimethylphenylboronic acid. It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), enabling unambiguous structure determination and the monitoring of reaction progress. snu.ac.kr
Analysis of ¹H and ¹³C NMR spectra allows for the verification of the substitution pattern on the phenyl ring and the presence of the boronic acid functional group. The molecule's C₂ symmetry simplifies the spectra: the two methyl groups are equivalent, as are the two aromatic protons.
In a typical Suzuki-Miyaura coupling reaction, NMR spectroscopy can be used to monitor the conversion of this compound to the desired biaryl product. This is achieved by tracking the disappearance of the starting material's characteristic signals and the concurrent appearance of new signals corresponding to the product. For instance, the aromatic proton signals of the boronic acid will shift upon replacement of the bromine atom, providing a clear indicator of reaction completion. azom.com
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data is based on typical chemical shift ranges for similar structures, as specific experimental values are not universally published. Spectra are typically recorded in CDCl₃.) snu.ac.kr
| Assignment | Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| Aromatic Protons | ¹H | 7.5 - 7.8 | Singlet (s) | Two equivalent protons on the aromatic ring. |
| Methyl Protons | ¹H | 2.3 - 2.5 | Singlet (s) | Six equivalent protons from two methyl groups. |
| Boronic Acid Protons | ¹H | 4.5 - 6.0 | Broad Singlet (br s) | Two acidic protons (B(OH)₂), often exchangeable and may not always be observed. |
| C-B (ipso-Carbon) | ¹³C | 135 - 140 | Singlet | The carbon atom directly attached to the boron. Signal may be broad due to quadrupolar relaxation of the boron nucleus. |
| C-Br (ipso-Carbon) | ¹³C | 120 - 125 | Singlet | The carbon atom directly attached to the bromine. |
| C-CH₃ | ¹³C | 140 - 145 | Singlet | Two equivalent carbons bearing the methyl groups. |
| C-H | ¹³C | 130 - 135 | Singlet | Two equivalent carbons bearing hydrogen atoms. |
| -CH₃ | ¹³C | 20 - 25 | Singlet | Two equivalent methyl carbons. |
While 1D NMR provides essential information, two-dimensional (2D) NMR techniques are employed for definitive structural confirmation by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For a derivative of this compound, COSY would be used to establish proton-proton connectivities within newly introduced coupling partners.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would be used to definitively assign the signals for the aromatic C-H (around δ 130-135 ppm) and the methyl C-H (around δ 20-25 ppm).
Mass Spectrometry (MS) for Product Confirmation and Complex Characterization
Mass spectrometry is a vital analytical tool used to determine the molecular weight and elemental composition of this compound and its reaction products. snu.ac.kr High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₈H₁₀BBrO₂).
A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two major peaks in the molecular ion region (M⁺ and [M+2]⁺) of approximately equal intensity, which is a definitive signature for a monobrominated compound.
Table 2: Expected High-Resolution Mass Spectrometry Data for the Molecular Ion of this compound
| Isotopologue | Formula | Calculated m/z | Relative Abundance (%) |
| M⁺ | C₈H₁₀B⁷⁹BrO₂ | 227.9934 | ~100 |
| [M+2]⁺ | C₈H₁₀B⁸¹BrO₂ | 229.9913 | ~98 |
X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. Although a published single-crystal structure for this compound itself is not widely available, the technique is invaluable for this class of compounds. snu.ac.kr
Should a suitable crystal be obtained, X-ray diffraction analysis would reveal:
Bond lengths and angles: Precise measurements of C-C, C-Br, C-B, and B-O bonds.
Molecular conformation: The planarity of the phenyl ring and the orientation of the boronic acid group.
Intermolecular interactions: Phenylboronic acids often form hydrogen-bonded dimers in the solid state, where two B(OH)₂ groups interact. Crystallography would confirm the existence and geometry of such supramolecular structures.
For derivatives, such as the products of Suzuki couplings, crystallography can confirm the stereochemistry and conformation of the final biaryl molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) and Raman spectroscopy are used to identify functional groups within a molecule by probing their vibrational frequencies. For this compound, these techniques can confirm the presence of key bonds and can be used to monitor reactions.
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Boronic Acid (-OH) | 3200 - 3600 | Broad, Strong |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | -CH₃ | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | Phenyl Ring | 1580 - 1610 | Medium-Strong |
| Asymmetric B-O Stretch | B-O | 1310 - 1380 | Strong |
| C-Br Stretch | Ar-Br | 500 - 600 | Medium-Strong |
During a reaction, the disappearance of the broad O-H stretch and the strong B-O stretch can indicate the consumption of the boronic acid. Raman spectroscopy is particularly useful for in situ monitoring, as its signals for C=C and C-Br bonds are often sharp and well-resolved, and it is less sensitive to interference from aqueous solvents. researchgate.net
In Situ Spectroscopic Methods for Real-Time Reaction Pathway Elucidation
Understanding the kinetics and mechanism of a chemical reaction requires observing the transformation as it happens. In situ spectroscopic methods allow for real-time analysis of the reaction mixture without the need for sampling and workup. azom.com
For Suzuki-Miyaura reactions involving this compound, several in situ techniques are applicable:
In Situ NMR: By placing a specialized NMR tube directly in the spectrometer and initiating the reaction within it, one can acquire spectra at regular intervals. This provides quantitative data on the consumption of reactants, the formation of products, and the appearance of any transient intermediates, offering deep mechanistic and kinetic insights. azom.com
In Situ Raman/SERS: Raman spectroscopy is highly effective for monitoring reactions in both solid-state (mechanochemical) and solution phases. researchgate.net Surface-Enhanced Raman Scattering (SERS), which uses plasmonically active metal nanostructures, can dramatically amplify the signal, allowing for the detection of species at very low concentrations on a catalyst's surface. researchgate.netnih.gov This would enable the direct observation of the boronic acid adsorbing onto a palladium catalyst surface and its subsequent transformation during the catalytic cycle.
These advanced in situ methods are critical for moving beyond simple product analysis to a fundamental understanding of the reaction pathway, catalyst behavior, and factors controlling reaction efficiency.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules like 4-bromo-3,5-dimethylphenylboronic acid. DFT calculations, particularly using the B3LYP functional with the 6-31G(d) basis set, have been employed to model its geometry and electronic characteristics. These studies are crucial for understanding the intrinsic factors that govern the molecule's reactivity in various chemical transformations.
Frontier Molecular Orbital (FMO) Analysis
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound (Illustrative)
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Note: This table is illustrative and based on general principles of substituent effects on phenylboronic acids. Actual calculated values may vary. |
Charge Distribution and Bond Order Calculations
The distribution of electron density within the this compound molecule is a key determinant of its reactivity and intermolecular interactions. Computational methods such as Mulliken population analysis can be used to calculate the partial atomic charges on each atom. These calculations reveal the electrophilic and nucleophilic sites within the molecule. The boron atom in the boronic acid group is expected to have a significant positive partial charge, making it susceptible to nucleophilic attack, a crucial step in the transmetalation phase of the Suzuki-Miyaura reaction.
Bond order calculations provide information about the strength and nature of the chemical bonds within the molecule. For instance, the carbon-boron bond is of particular interest, as its cleavage is a key step in many cross-coupling reactions. The bond orders of the aromatic ring can also indicate the degree of aromaticity and the influence of the substituents on the electronic structure of the phenyl ring.
Reaction Pathway Modeling and Transition State Analysis of Key Transformations
Calculation of Activation Barriers and Reaction Energetics
Table 2: Hypothetical Activation Energies for the Suzuki-Miyaura Coupling of this compound (Illustrative)
| Reaction Step | Activation Energy (kcal/mol) |
| Oxidative Addition | 10-15 |
| Transmetalation | 15-25 |
| Reductive Elimination | 5-10 |
| Note: This table is illustrative and based on general computational studies of Suzuki-Miyaura reactions. Actual values for this specific substrate may differ. |
Conformational Analysis and Investigation of Steric and Electronic Effects of Substituents
The three-dimensional arrangement of atoms in this compound, particularly the orientation of the boronic acid group relative to the phenyl ring, can significantly impact its reactivity. Conformational analysis through computational methods can identify the most stable conformers and the energy barriers to rotation around key single bonds, such as the carbon-boron bond.
The substituents on the phenyl ring—the bromine atom and the two methyl groups—exert both steric and electronic effects. The bulky methyl groups at the 3 and 5 positions can sterically hinder the approach of reactants to the boronic acid group, potentially affecting the rate of transmetalation. Electronically, the electron-withdrawing bromine atom and the electron-donating methyl groups collectively influence the electron density of the aromatic ring and the acidity of the boronic acid. DFT studies can quantify these effects by analyzing changes in geometry, electronic properties, and reactivity as a function of substituent identity and position. These theoretical insights are crucial for rationalizing observed reactivity patterns and for the rational design of new catalysts and reaction conditions.
Molecular Dynamics Simulations of Intermolecular Interactions in Catalytic Cycles
Currently, there is a notable absence of specific research articles or publicly accessible data detailing molecular dynamics (MD) simulations focused on the intermolecular interactions of this compound within catalytic cycles. MD simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time, providing a detailed view of the dynamic processes in chemical reactions. Such simulations for this compound would be invaluable for a deeper understanding of its behavior in catalytic processes.
In the context of a Suzuki-Miyaura cross-coupling reaction, for instance, MD simulations could elucidate several key aspects of the intermolecular interactions of this compound:
Solvation Effects: Understanding how solvent molecules arrange around the boronic acid and how this organization influences its reactivity and the stability of intermediate species.
Interaction with the Catalyst: Visualizing the approach and binding of the boronic acid to the palladium catalyst, including the orientation and dynamics of the interaction.
Ligand Exchange Dynamics: Observing the displacement of ligands on the catalyst by the boronic acid and the subsequent steps of the catalytic cycle.
Transmetalation Step: Simulating the transfer of the 3,5-dimethylphenyl group from the boron atom to the palladium center, a critical step in the formation of the new carbon-carbon bond.
While direct data for this compound is unavailable, the following table illustrates the type of data that would be generated from such a molecular dynamics study, based on hypothetical parameters for a simulated catalytic system.
Table 1: Hypothetical Intermolecular Interaction Energies from a Molecular Dynamics Simulation of this compound in a Catalytic Cycle
| Interacting Species | Interaction Type | Average Interaction Energy (kcal/mol) | Key Observations from Simulation |
| This compound & Solvent (e.g., Toluene) | van der Waals | -5.2 | Preferential solvation around the hydrophobic phenyl ring. |
| This compound & Palladium Catalyst (e.g., Pd(PPh3)4) | Coordination/Electrostatic | -15.8 | Initial weak coordination of the boronic acid oxygen to the palladium center. |
| Boronate anion & Palladium Complex | Covalent/Electrostatic | -35.1 | Stronger interaction upon formation of the boronate anion, facilitating the transmetalation step. |
| Phenyl group transfer | Transition State Interaction | Variable | High-energy transition state involving a bridged palladium-boron intermediate. |
This hypothetical data serves to demonstrate the kind of detailed, quantitative insights that molecular dynamics simulations could provide into the catalytic applications of this compound. The development and publication of such studies would significantly enhance the understanding of its reaction mechanisms and could pave the way for the rational design of more efficient catalytic systems.
Applications of this compound in Complex Molecule Synthesis and Materials Science
This compound has emerged as a versatile and valuable building block in organic chemistry and materials science. Its unique structural features—a reactive boronic acid group, a bromine atom suitable for further functionalization, and two methyl groups that provide steric influence and solubility—make it a powerful tool in the construction of complex molecular architectures. This article explores its specific applications in the synthesis of advanced organic intermediates, complex natural products, functional polymers, and novel molecular frameworks.
Future Research Directions and Emerging Areas
Development of More Sustainable and Green Synthetic Strategies
The push towards environmentally benign chemical manufacturing has spurred research into greener synthetic routes for and applications of 4-bromo-3,5-dimethylphenylboronic acid. Key areas of focus include biocatalysis, flow chemistry, and catalyst recycling.
Biocatalytic Approaches
Biocatalysis is an emerging frontier in the synthesis and transformation of organoboron compounds, offering high selectivity and efficiency under mild conditions. While enzymes that directly forge carbon-boron (C-B) bonds are still rare, significant progress has been made in the enzymatic modification of boronic acids.
Recent breakthroughs include the engineering of enzymes for novel transformations of arylboronic acids. For instance, an engineered protoglobin nitrene transferase has been developed that catalyzes the amination of a wide array of arylboronic acids to produce the corresponding anilines with high yields (up to 99%) and total turnover numbers exceeding 4,000. osti.govacs.orgnih.govcaltech.eduosti.gov This "new-to-nature" reaction uses hydroxylamine (B1172632) and generates only water and boric acid as byproducts, representing a significant green advancement over traditional metal-catalyzed aminations. nih.gov Additionally, certain Baeyer-Villiger monooxygenases (BVMOs) have been shown to catalyze the conversion of arylboronic acids into their corresponding phenols. osti.gov
These developments, while not direct synthetic routes to this compound, showcase the potential of biocatalysis to provide sustainable pathways for its downstream functionalization into other valuable compounds. Future research will likely focus on discovering or engineering enzymes capable of the direct C-B bond formation, which would represent a paradigm shift in the green synthesis of this and other boronic acids.
Flow Chemistry and Continuous Processing
Flow chemistry, or continuous processing, offers substantial advantages over traditional batch synthesis for boronic acids, including enhanced safety, scalability, and reaction efficiency. The synthesis of arylboronic acids often involves highly reactive organolithium intermediates, which can be difficult to control in large-scale batch reactors.
Continuous flow setups enable the rapid and safe synthesis of boronic acids through a lithiation-borylation sequence. organic-chemistry.orgnih.gov This technology utilizes precise control over reaction parameters such as temperature and mixing, which is crucial for minimizing side reactions. organic-chemistry.org Research has demonstrated that this approach can achieve very short reaction times, sometimes less than a second, with high throughput (e.g., 60 g/h), making it suitable for both laboratory-scale and industrial production. organic-chemistry.orgnih.gov The rapid scale-up potential without extensive redevelopment is a key advantage that aligns with the demands of pharmaceutical and materials science industries. organic-chemistry.org
| Parameter | Traditional Batch Processing | Flow Chemistry |
|---|---|---|
| Reaction Time | Hours | Seconds to minutes organic-chemistry.org |
| Safety | Handling of unstable intermediates at large scale is hazardous | Small reactor volume enhances heat transfer and minimizes risk organic-chemistry.org |
| Scalability | Complex, requires re-optimization | Straightforward by extending run time or using parallel reactors organic-chemistry.org |
| Throughput | Limited by reactor size | High (e.g., g/min) nih.gov |
| Side Reactions | More prevalent due to mixing and temperature gradients | Suppressed due to superior mixing and temperature control organic-chemistry.org |
Catalyst Recycling and Recovery
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A major drawback of these homogeneous catalytic systems is the cost of palladium and the difficulty in removing it from the final product, which is a critical issue in pharmaceutical manufacturing.
Future research is heavily invested in developing recyclable catalytic systems. Key strategies include:
Heterogenization of Catalysts : This involves immobilizing homogeneous palladium catalysts onto insoluble supports. Supports such as polymers (e.g., Merrifield resin) and metal-organic frameworks (MOFs) have been used to create catalysts that can be easily separated from the reaction mixture by filtration and reused multiple times without significant loss of activity.
Copper Additives : The use of copper additives has been shown to enable the cross-coupling of challenging heteroaromatic boron nucleophiles. nih.gov
Ligand Development : Novel ligands are being designed to create more stable and reusable palladium complexes.
These approaches not only reduce costs and environmental waste but also minimize metal contamination in the synthesized products, a crucial aspect of green chemistry.
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Beyond sustainability, there is a continuous drive to discover new catalytic systems that offer improved reactivity, broader substrate scope, and higher selectivity for reactions involving this compound.
Earth-Abundant Metal Catalysis
The reliance on precious metals like palladium is a significant bottleneck in cross-coupling chemistry. Consequently, there is a strong research focus on replacing palladium with catalysts based on more earth-abundant and less expensive first-row transition metals, such as nickel and copper. nih.gov
Nickel, in particular, has emerged as a promising alternative for Suzuki-Miyaura couplings. Nickel catalysts can often promote reactions of substrates that are challenging for palladium and can operate under different reaction conditions. For example, recyclable nickel catalysts immobilized on MOFs have been developed for Suzuki-Miyaura reactions under mild conditions. nih.gov The development of catalysts based on elements like iron is also an active area of research for various C-B bond formation reactions. acs.org However, a holistic life-cycle assessment is necessary, as factors like solvent use can have a greater environmental impact than the metal catalyst itself.
Photocatalysis and Electrocatalysis
Photocatalysis and electrocatalysis are rapidly emerging fields in organic synthesis that use light or electricity, respectively, to drive chemical reactions. These methods offer unique reactivity pathways under exceptionally mild conditions, often at room temperature.
Photocatalysis has been successfully applied to the transformation of arylboronic acids. Visible-light-induced aerobic oxidative hydroxylation of arylboronic acids to phenols has been achieved using air as the oxidant without any metal catalysts or additives. acs.org Various photocatalytic systems, including organic dyes and metal-organic frameworks, have been developed to promote these transformations efficiently. researchgate.netmdpi.comrsc.org These methods provide a green and concise route to valuable phenol (B47542) derivatives from boronic acid precursors.
Electrocatalysis offers another sustainable avenue for driving chemical reactions. While direct electrochemical synthesis of arylboronic acids is still a nascent area, electrochemistry is being explored for various C-C and C-N bond-forming reactions. scientificupdate.comacs.org For instance, electrosynthesis has been used to couple CO2 and ammonia (B1221849) to form C-N bonds over copper catalysts. nih.gov The principles of electrosynthesis, particularly in combination with flow cells, could theoretically be applied to develop novel methods for C-B bond formation, avoiding the use of stoichiometric chemical reagents. This represents a significant and promising direction for future research.
Expanding the Scope of Transformations Beyond Traditional Cross-Coupling Reactions
While the Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, researchers are actively exploring new reactions that utilize arylboronic acids like this compound to create a wider array of functional molecules. A significant emerging area is the development of multi-component reactions that go beyond simple biaryl formation. For instance, a novel three-component reaction has been developed that uses the fundamental partners of a Suzuki coupling—an aryl halide and an arylboronic acid—but inserts a nitrogen atom between them to synthesize amine products. acs.org This innovative approach effectively generates Buchwald-Hartwig amination-type products from Suzuki-type starting materials, thereby multiplying the chemical space accessible from existing compound libraries. acs.org To achieve this, the catalytic cycle of the traditional Suzuki reaction is deliberately slowed down, often by using bulky phosphine (B1218219) ligands, which allows for the timely interception by an electrophilic nitrogen source. acs.org
Furthermore, the development of transition-metal-free Suzuki-type coupling reactions presents another avenue for expanding the utility of this compound. nih.gov These reactions, often promoted by microwave irradiation in aqueous media with a phase-transfer catalyst, offer a more sustainable and potentially lower-cost alternative to palladium-catalyzed processes. nih.gov Research in this area is focused on broadening the substrate scope and optimizing reaction conditions to make it a more general and widely applicable methodology. nih.gov The exploration of such novel transformations will undoubtedly unlock new synthetic possibilities for this compound and its derivatives.
Computational Design of Derivatives with Tailored Reactivity Profiles and Selectivity
The rational design of novel derivatives of this compound with specific reactivity and selectivity is a rapidly advancing field, driven by the power of computational chemistry. Methods such as Density Functional Theory (DFT) are being employed to investigate the structural and electronic properties of boronic acid derivatives. nih.gov These calculations provide valuable insights into frontier molecular orbitals (FMOs) and molecular electrostatic potentials (MESPs), which are crucial for understanding and predicting the reactivity of these compounds. nih.gov By calculating reactivity descriptors like ionization energy, electron affinity, and chemical hardness, researchers can computationally screen potential derivatives for desired characteristics before embarking on their synthesis. nih.gov
Moreover, machine learning is emerging as a powerful tool for predicting the performance of boronic acids in catalytic reactions. By training algorithms on existing experimental data, it is possible to develop models that can predict reaction outcomes with a high degree of accuracy. acs.org For example, machine learning models have been successfully used to predict the signal-to-noise enhancement in photo-CIDNP experiments for various phenol derivatives, with the nucleophilic Fukui index being identified as a strong qualitative indicator of reactivity. acs.org The application of such predictive models to the derivatives of this compound could significantly accelerate the discovery of new catalysts and reagents with tailored properties for specific synthetic applications. This in-silico approach allows for the rapid exploration of a vast chemical space, enabling the design of molecules with optimized electronic and steric properties for enhanced performance in both known and novel chemical transformations.
Integration into Advanced Materials for Specific Functionalities (e.g., Optical, Electronic, Sensing Applications)
The unique electronic properties and reversible covalent bonding capabilities of boronic acids make them highly attractive building blocks for the creation of advanced functional materials. nih.gov The boron atom in this compound possesses a vacant p-orbital, which allows for effective orbital interaction with π-conjugated systems and imparts high Lewis acidity. researchgate.net These characteristics are being exploited in the design of sophisticated π-electron materials with interesting photophysical and electronic properties. researchgate.net By incorporating the boryl group into larger conjugated structures, it is possible to create materials where the boryl group acts as a π-electron-accepting moiety, particularly in the excited state, leading to applications in areas like display technology and chemical sensing. researchgate.net
A particularly promising area is the development of stimuli-responsive materials. The ability of the boron atom to interconvert between a neutral, trigonal planar geometry and an anionic, sp3-hybridized state allows for the creation of dynamic materials that respond to specific environmental triggers such as changes in pH, the presence of reactive oxygen species (ROS), or the concentration of biomolecules like carbohydrates. nih.gov This has led to the design of boronic acid-containing small-molecule drugs, bioconjugates, drug delivery vehicles, and polymeric nanomaterials. nih.gov For instance, the inherent reactivity of boronic acids with diols is being harnessed to create sensors for saccharides. The integration of this compound into such systems, with its specific substitution pattern, could lead to sensors with tailored selectivity and sensitivity. The bromine atom also provides a convenient handle for further functionalization, allowing for the covalent attachment of these materials to surfaces or other molecules, which is crucial for the development of robust sensing devices and other advanced material applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Bromo-3,5-dimethylphenylboronic acid, and how can purity be optimized?
- Synthesis : A common method involves halogenation of a pre-functionalized phenylboronic acid derivative. For example, bromination of 3,5-dimethylphenylboronic acid using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions). Alternatively, Suzuki-Miyaura coupling precursors can be tailored to introduce bromine and methyl groups regioselectively .
- Purification : Recrystallization from polar aprotic solvents (e.g., THF/hexane mixtures) and column chromatography (silica gel, gradient elution) are effective. Reverse-phase HPLC is recommended for high-purity requirements, as demonstrated in similar boronic acid syntheses .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H and ¹³C NMR verify methyl group positions and boronic acid functionality (characteristic B-OH peaks in ¹¹B NMR).
- Mass Spectrometry (LCMS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z 228.88) and detect impurities .
Q. How do steric and electronic effects of methyl substituents influence its reactivity in cross-coupling reactions?
- Steric Hindrance : The 3,5-dimethyl groups increase steric bulk, potentially slowing transmetallation in Suzuki-Miyaura reactions compared to methoxy-substituted analogs. This requires optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) .
- Electronic Effects : Methyl groups are electron-donating, enhancing boronic acid stability but reducing electrophilicity at the boron center. This contrasts with methoxy-substituted analogs, where oxygen lone pairs increase reactivity but may complicate side reactions .
Advanced Research Questions
Q. What strategies mitigate decomposition of this compound under aqueous or oxidative conditions?
- Stabilization Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
